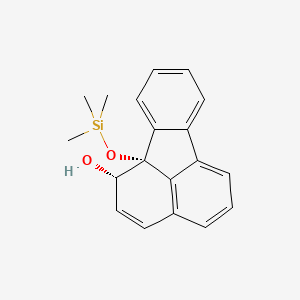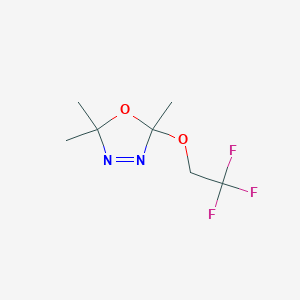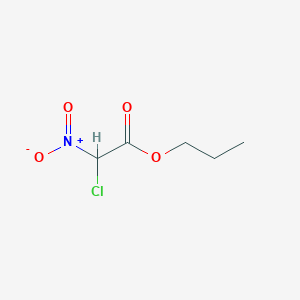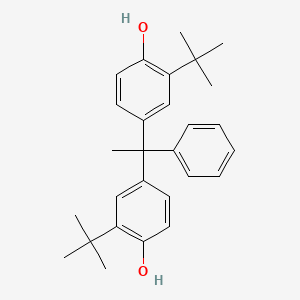
1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- is a chemical compound with the molecular formula C19H20O2Si It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon, and features a trimethylsilyl group attached to the oxygen atom
Méthodes De Préparation
The synthesis of 1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- typically involves the following steps:
Starting Material: The synthesis begins with fluoranthene as the starting material.
Hydrogenation: Fluoranthene undergoes hydrogenation to form 1,10b-dihydrofluoranthene.
Hydroxylation: The dihydrofluoranthene is then hydroxylated to introduce a hydroxyl group, forming 1-Fluoranthenol.
Silylation: Finally, the hydroxyl group is silylated using trimethylsilyl chloride in the presence of a base such as pyridine, resulting in the formation of 1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis-.
Analyse Des Réactions Chimiques
1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoranthene derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound back to its dihydro form.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The silyl ether bond can be hydrolyzed to regenerate the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other fluoranthene derivatives and polycyclic aromatic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- can be compared with other fluoranthene derivatives and silylated compounds:
1-Fluoranthenol: The non-silylated form, which has different solubility and reactivity properties.
1,10b-Dihydrofluoranthene: The hydrogenated form without the hydroxyl or silyl groups.
Trimethylsilyl Ethers: Other compounds with trimethylsilyl groups attached to different aromatic or aliphatic hydroxyl groups.
The uniqueness of 1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- lies in its specific combination of the fluoranthene core and the trimethylsilyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
83291-53-6 |
|---|---|
Formule moléculaire |
C19H20O2Si |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(1S,10bR)-10b-trimethylsilyloxy-1H-fluoranthen-1-ol |
InChI |
InChI=1S/C19H20O2Si/c1-22(2,3)21-19-16-10-5-4-8-14(16)15-9-6-7-13(18(15)19)11-12-17(19)20/h4-12,17,20H,1-3H3/t17-,19-/m0/s1 |
Clé InChI |
XAZPAXOTXRZUBJ-HKUYNNGSSA-N |
SMILES isomérique |
C[Si](C)(C)O[C@@]12[C@H](C=CC3=C1C(=CC=C3)C4=CC=CC=C24)O |
SMILES canonique |
C[Si](C)(C)OC12C(C=CC3=C1C(=CC=C3)C4=CC=CC=C24)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)
![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)





![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)


![4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14413899.png)
![2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14413907.png)
